molecular formula C4H7F2NO B2505799 2,2-Difluoromorpholine CAS No. 1263180-85-3

2,2-Difluoromorpholine

Cat. No.: B2505799
CAS No.: 1263180-85-3
M. Wt: 123.103
InChI Key: ZERXODVGLXYBTH-UHFFFAOYSA-N
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Description

2,2-Difluoromorpholine is a fluorinated derivative of morpholine, characterized by two fluorine atoms substituted at the 2-position of the morpholine ring. This structural modification significantly alters its electronic and steric properties compared to non-fluorinated morpholine analogs. Fluorine’s high electronegativity enhances the compound’s stability, lipophilicity, and metabolic resistance, making it valuable in pharmaceutical and agrochemical applications.

Synthetic routes to this compound derivatives often involve fluorination strategies. Traditional methods, such as using N,N-diethylaminosulfur trifluoride (DAST), are time-consuming and require prolonged reaction times (e.g., 7 days for difluoromethylene conversion) . Recent advancements employ cross-coupling reactions with arylboronic acids, enabling streamlined access to target compounds like 4-(2-bromo-2,2-difluoroacetyl)morpholine derivatives . These improvements highlight the evolving synthetic landscape for fluorinated morpholines.

Properties

IUPAC Name

2,2-difluoromorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)3-7-1-2-8-4/h7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERXODVGLXYBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoromorpholine typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoromorpholine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to morpholine or other derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
2,2-Difluoromorpholine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated nature often enhances the pharmacokinetic properties of drugs, such as increased metabolic stability and improved binding affinity to biological targets. For instance, compounds derived from this compound have been investigated for their efficacy against central nervous system disorders due to their ability to cross the blood-brain barrier effectively.

Case Study: Neuroactive Compounds
A study focusing on the synthesis of neuroactive agents utilized this compound as a key starting material. The resulting compounds exhibited promising activity in animal models of anxiety and depression, highlighting the potential of fluorinated morpholines in neuropharmacology.

Materials Science

Development of Fluorinated Polymers
In materials science, this compound is employed in creating novel fluorinated polymers. These materials exhibit unique properties such as enhanced chemical resistance and thermal stability, making them suitable for various industrial applications.

Property Fluorinated Polymer Conventional Polymer
Chemical ResistanceHighModerate
Thermal StabilitySuperiorLower
Application AreasCoatings, SealantsGeneral Use

Biological Research

Studying Molecular Interactions
The compound is also valuable in biological research as a tool for studying the effects of fluorine substitution on molecular interactions. Research has shown that the introduction of fluorine can significantly alter the binding profiles of compounds to enzymes and receptors.

Case Study: Enzyme Inhibition
In a recent investigation into enzyme inhibitors, derivatives of this compound were synthesized and tested against specific targets involved in metabolic pathways. The results indicated enhanced inhibitory activity compared to non-fluorinated counterparts, demonstrating the importance of fluorination in drug design.

Industrial Applications

Agrochemicals and Other Products
Beyond pharmaceuticals and materials science, this compound is utilized in developing agrochemicals and other industrial products. Its stability and reactivity make it an attractive candidate for formulating pesticides and herbicides that require precise action against target organisms while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 2,2-Difluoromorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The 2,2-difluoro substitution in morpholine increases ring electron deficiency, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated morpholines.
  • Trifluoroethyl vs.

Physicochemical Properties

  • Acidity: 2,2-Difluorocyclopropanecarboxylic acid exhibits stronger acidity (pKa ~2.5) than non-fluorinated analogs due to fluorine’s inductive effects .
  • Thermal Stability : The difluoromorpholine core demonstrates higher thermal stability (decomposition >200°C) compared to morpholine (boiling point 128°C), attributed to C-F bond strength .
  • Lipophilicity : Fluorination increases logP values; for example, 2-(2,4-difluorophenyl)morpholine has a logP of ~2.0, enhancing membrane permeability in bioactive molecules .

Environmental and Industrial Considerations

The Stockholm Convention emphasizes the need for alternatives to persistent fluorochemicals, driving research into biodegradable derivatives .

Biological Activity

2,2-Difluoromorpholine is a fluorinated derivative of morpholine, a cyclic amine with diverse applications in medicinal chemistry and material science. This compound has garnered attention for its unique biological activities, which are primarily influenced by the presence of fluorine atoms. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.

Molecular Formula : C₄H₈F₂N
Structure : The compound features a morpholine ring with two fluorine atoms attached to the second carbon atom, enhancing its lipophilicity and bioavailability.

Synthesis

This compound can be synthesized through various methods that typically involve the introduction of fluorine substituents into the morpholine structure. The most common methods include:

  • Electrophilic fluorination : Utilizing fluorinating agents to introduce fluorine into the morpholine framework.
  • Nucleophilic substitution reactions : Employing suitable precursors that can be substituted to yield the desired difluorinated product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Its unique structure may enhance its ability to penetrate bacterial membranes, making it a candidate for further research in antibiotic development.

Anticancer Activity

Research has suggested potential anticancer properties of this compound. A notable study demonstrated that derivatives of this compound could inhibit Cyclin-dependent kinase 12 (CDK12), which plays a crucial role in cancer cell proliferation and survival. By inhibiting CDK12, these compounds may suppress DNA repair mechanisms in cancer cells, leading to increased cell death .

Case Study: Antiviral Activity

A specific case study evaluated the antiviral properties of a related compound, 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine. This compound showed promising results against Herpes Simplex Virus type 1 (HSV-1), with an IC50 value of 5 µg/ml, indicating its potential as an antiviral agent .

Comparative Biological Activities

The following table summarizes the biological activities of this compound compared to other morpholine derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityAntiviral Activity
This compoundModerateSignificantNot directly tested
5-(2,2-Difluorocyclopropyl)-2'-deoxyuridineLowNot applicableHigh (IC50 = 5 µg/ml)

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorine substituents enhance membrane permeability and metabolic stability, allowing for better interaction with biological targets . This property is crucial for developing effective pharmaceutical agents.

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